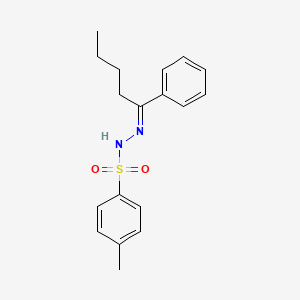![molecular formula C44H48FeO2P2 B12061171 (S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine](/img/structure/B12061171.png)
(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine is a chiral organophosphine ligand. Organophosphine ligands are widely used in coordination chemistry and homogeneous catalysis due to their ability to stabilize metal centers and influence the reactivity and selectivity of metal-catalyzed reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine typically involves the following steps:
Preparation of the Ferrocene Derivative: The ferrocene derivative is synthesized by reacting ferrocene with appropriate phosphine reagents under controlled conditions.
Chiral Resolution: The chiral resolution of the ferrocene derivative is achieved using chiral auxiliaries or chromatographic techniques.
Phosphine Substitution: The chiral ferrocene derivative is then reacted with bis(4-methoxy-3,5-dimethylphenyl)phosphine and 2-methylphenylphosphine under inert atmosphere to obtain the final product.
Industrial Production Methods
Industrial production methods for such complex organophosphine ligands often involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis procedures while ensuring the purity and yield of the product.
Optimization of Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize efficiency and minimize by-products.
Purification Techniques: Employing advanced purification techniques such as crystallization, distillation, and chromatography to obtain high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine undergoes various types of reactions, including:
Oxidation: The phosphine ligands can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other ligands under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Toluene, dichloromethane, tetrahydrofuran.
Major Products Formed
Phosphine Oxides: Formed during oxidation reactions.
Reduced Phosphines: Formed during reduction reactions.
Substituted Phosphines: Formed during substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as ligands in transition metal-catalyzed reactions such as hydrogenation, hydroformylation, and cross-coupling reactions.
Coordination Chemistry: Employed in the synthesis of metal complexes with unique properties.
Biology
Bioconjugation: Utilized in the development of bioconjugates for targeted drug delivery and imaging.
Medicine
Pharmaceuticals: Investigated for potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry
Material Science: Applied in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of (S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine involves:
Coordination to Metal Centers: The phosphine ligands coordinate to metal centers, influencing the electronic and steric environment of the metal.
Catalytic Activity: The coordinated metal-ligand complex facilitates various catalytic reactions by stabilizing transition states and intermediates.
Molecular Targets and Pathways: The compound targets specific metal centers and pathways involved in catalytic cycles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A widely used organophosphine ligand with similar coordination properties.
1,1’-Bis(diphenylphosphino)ferrocene (dppf): A ferrocene-based ligand with similar structural features.
Bis(diphenylphosphino)methane (dppm): Another common organophosphine ligand used in coordination chemistry.
Uniqueness
Chirality: The chiral nature of (S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine provides unique stereochemical properties that can influence the selectivity of catalytic reactions.
Functional Groups: The presence of methoxy and methyl groups on the phenyl rings can affect the electronic properties and reactivity of the ligand.
Eigenschaften
Molekularformel |
C44H48FeO2P2 |
|---|---|
Molekulargewicht |
726.6 g/mol |
InChI |
InChI=1S/C39H43O2P2.C5H5.Fe/c1-25-15-10-12-18-35(25)42(36-19-13-11-16-26(36)2)31(7)34-17-14-20-37(34)43(32-21-27(3)38(40-8)28(4)22-32)33-23-29(5)39(41-9)30(6)24-33;1-2-4-5-3-1;/h10-24,31H,1-9H3;1-5H;/t31-;;/m0../s1 |
InChI-Schlüssel |
WONLWQAKBNPXTQ-ATQCJDTDSA-N |
Isomerische SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)[C@@H](C)[C]3[CH][CH][CH][C]3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Kanonische SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C(C)[C]3[CH][CH][CH][C]3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





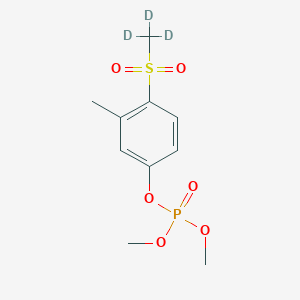

![(4S)-4-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-5-oxo-5-phenylmethoxy(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12061114.png)
![1-[3-Hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12061121.png)
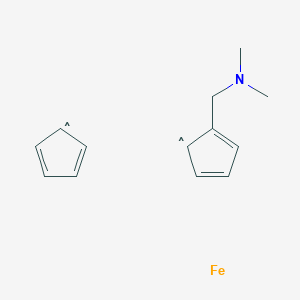
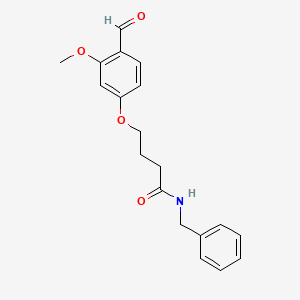
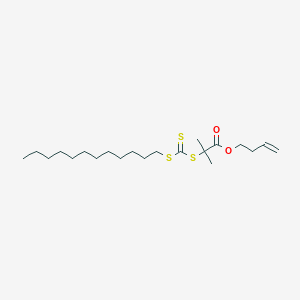
![1-(1H-Benzo[d][1,2,3]triazol-1-yl)-N,N-dimethylmethanamine--1-(2H-benzo[d][1,2,3]triazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B12061148.png)

![2,3,4,6,7,8,9,10-Octahydro-10-methylpyrimido[1,2-a]azepine](/img/structure/B12061163.png)
